2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine
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Overview
Description
2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of biphenyl and phenyl groups attached to the triazine ring, along with a chlorine atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boronic acids as reagents . The reaction conditions are generally mild, making it suitable for large-scale industrial production.
Another method involves the use of Grignard reagents, where the biphenyl and phenyl groups are introduced through nucleophilic substitution reactions . This method requires careful control of reaction conditions, such as temperature and solvent choice, to achieve high yields.
Chemical Reactions Analysis
2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and other reduced products.
Common reagents used in these reactions include palladium catalysts, boronic acids, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it serves as a scaffold for designing drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological activity .
Comparison with Similar Compounds
2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine can be compared with other similar compounds, such as:
Losartan Related Compound B: Contains a biphenyl group and is used in pharmaceuticals for its antihypertensive properties.
The uniqueness of 2-[1,1’-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine lies in its triazine ring, which imparts distinct chemical and biological properties compared to other biphenyl derivatives.
Properties
CAS No. |
1835683-68-5 |
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Molecular Formula |
C21H14ClN3 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-chloro-4-phenyl-6-(2-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C21H14ClN3/c22-21-24-19(16-11-5-2-6-12-16)23-20(25-21)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H |
InChI Key |
HTWLQPULKVXSBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NC(=N3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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